Methyl 8,11,14,17-eicosatetraenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8,11,14,17-eicosatetraenoate, also known as 8,11,14,17-eicosatetraenoic acid, methyl ester, is a polyunsaturated fatty acid methyl ester. It is a derivative of eicosatetraenoic acid and is characterized by the presence of four double bonds in its carbon chain. This compound is commonly used in research and industrial applications due to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 8,11,14,17-eicosatetraenoate can be synthesized through various methods. One common approach involves the esterification of eicosatetraenoic acid with methanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of large-scale esterification reactors. The process may include steps such as purification of the starting materials, controlled reaction conditions to optimize yield, and purification of the final product through distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 8,11,14,17-eicosatetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated ester.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated methyl eicosanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 8,11,14,17-eicosatetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a standard in gas chromatography and mass spectrometry for the analysis of fatty acids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based lubricants and surfactants
Wirkmechanismus
The biological effects of methyl 8,11,14,17-eicosatetraenoate are primarily mediated through its incorporation into cell membranes and its conversion to bioactive lipid mediators. These mediators can modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s mechanism of action involves interactions with specific enzymes and receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5,8,11,14-eicosatetraenoate: Another polyunsaturated fatty acid methyl ester with similar chemical properties.
Methyl 8,11,14-eicosatrienoate: Contains three double bonds and exhibits different biological activities.
Methyl 5,8,11,14,17-eicosapentaenoate: Contains five double bonds and is known for its anti-inflammatory effects
Uniqueness
Methyl 8,11,14,17-eicosatetraenoate is unique due to its specific arrangement of double bonds, which imparts distinct chemical reactivity and biological functions. Its ability to be converted into various bioactive lipid mediators sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C21H34O2 |
---|---|
Molekulargewicht |
318.5 g/mol |
IUPAC-Name |
methyl icosa-8,11,14,17-tetraenoate |
InChI |
InChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-20H2,1-2H3 |
InChI-Schlüssel |
OHQGIWOBGITZPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.